molecular formula C22H28N2O5S B2902708 N-(2-methoxy-5-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941905-06-2

N-(2-methoxy-5-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2902708
CAS No.: 941905-06-2
M. Wt: 432.54
InChI Key: HBMXJLHZROAAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a acetamide core, functionalized with 2-methoxy-5-methylphenyl and 1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl groups, a structural motif common in the development of biologically active molecules . Compounds with similar N-(2-methoxy-5-methylphenyl) scaffolds and piperidine sulfonamide functionalities have demonstrated substantial research value. Specifically, structurally related molecules are frequently investigated as key intermediates or target compounds in drug discovery efforts, particularly in the development of kinase inhibitors and other targeted therapies . For instance, patents for similar N-(2-methoxyphenyl)pyrimidine derivatives detail their application in methods for preventing or treating cancer, highlighting the potential of this chemical class in oncology research . Furthermore, other piperidine-substituted compounds have been explored for a range of therapeutic activities, including antiarrhythmic and antiserotonin effects, suggesting a versatile mechanism of action framework that may involve interaction with various enzyme and receptor systems . Researchers utilize this compound strictly as a reference standard, a building block for more complex molecules, or a lead compound in hit-to-lead optimization campaigns. It is supplied for in vitro analysis and early-stage discovery research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and are responsible for confirming the compound's identity and purity upon receipt.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-16-7-12-21(29-3)20(14-16)23-22(25)15-17-6-4-5-13-24(17)30(26,27)19-10-8-18(28-2)9-11-19/h7-12,14,17H,4-6,13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMXJLHZROAAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Chloro-2-Methylphenyl)-2-(1-((4-Methoxyphenyl)Sulfonyl)Piperidin-2-yl)Acetamide

  • Structural Difference : The phenylacetamide group is substituted with 5-chloro-2-methyl instead of 2-methoxy-5-methyl (target compound).
  • Impact: The chloro substituent increases molecular weight (437.0 g/mol vs. The absence of a methoxy group may reduce hydrogen-bonding capacity compared to the target compound.

N-(Substituted)-2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide Derivatives

  • Structural Difference : Replaces the piperidine ring with a 1,2,4-triazole-thioether moiety.
  • Thioether linkages may alter redox sensitivity compared to the target compound’s acetamide bridge.

2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-Methoxyphenyl)Sulfonyl)Acetamide

  • Structural Difference : Features an indole core substituted with a 4-chlorobenzoyl group instead of the piperidine-sulfonyl system.
  • Impact :
    • The indole scaffold is associated with cyclooxygenase (COX) or Bcl-2 inhibition, suggesting divergent biological targets compared to the target compound .
    • The chlorobenzoyl group may enhance lipophilicity, affecting membrane permeability .

N-(2-Methoxy-5-Methylphenyl)-2-[4-(4-Methylpiperidin-1-yl)Sulfonylpiperazin-1-yl]Acetamide

  • Structural Difference : Incorporates a piperazine-sulfonyl group instead of piperidine.
  • The additional methyl group on piperidine may sterically hinder interactions with flat binding pockets.

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hypothetical Target/Activity
Target Compound Piperidine-sulfonyl 2-Methoxy-5-methylphenyl 430.52 Enzyme inhibition (e.g., COX, kinases)
N-(5-Chloro-2-Methylphenyl)-Analog Piperidine-sulfonyl 5-Chloro-2-methylphenyl 437.00 Enhanced metabolic stability
2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-Triazol-3-yl)Sulfanyl]Acetamide Triazole-thioether 4-Phenyl-1,2,4-triazole ~500 (estimated) Kinase/protease inhibition
Indole-Sulfonyl Analog Indole 4-Chlorobenzoyl 529.04 COX/Bcl-2 inhibition
Piperazine-Sulfonyl Analog Piperazine-sulfonyl 4-Methylpiperidine ~450 (estimated) Solubility-driven targets

Research Findings and Implications

  • Piperidine vs. Piperazine : Piperidine-based compounds (e.g., target compound) may exhibit better conformational rigidity for binding to hydrophobic pockets, while piperazine derivatives could favor charged interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) improve stability but may reduce bioavailability due to increased lipophilicity. Methoxy groups enhance hydrogen bonding, critical for target engagement .
  • Biological Activity Trends : Triazole-containing analogs () show promise in high-throughput anticancer screens, whereas indole derivatives () align with anti-inflammatory applications. The target compound’s piperidine-sulfonyl scaffold remains underexplored but shares motifs with protease inhibitors .

Q & A

Basic: What are the standard synthetic routes for this compound, and how is reaction progress monitored?

The synthesis typically involves coupling a piperidine sulfonyl chloride intermediate with an acetamide-bearing aromatic moiety. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Acetamide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the acetamide group.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is used to track intermediates and confirm product formation at each stage .

Basic: What spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry, particularly for the piperidine ring and sulfonyl group.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions.
  • Temperature control : Lower temperatures (–10°C to 0°C) reduce side reactions during sulfonylation.
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) may accelerate piperidine ring functionalization.
  • Reaction time : Extended times (24–48 hours) improve completeness for sterically hindered intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Use orthogonal assays (e.g., enzyme inhibition and cell viability) to cross-validate results.
  • Purity verification : Re-test compounds after HPLC purification to exclude impurity interference.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies target affinity, distinguishing true activity from artifacts .

Advanced: What strategies address challenges in X-ray crystallography for structural determination?

  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and employ vapor diffusion.
  • Software tools : Use SHELXL for refinement of high-resolution data, especially for resolving sulfonyl group geometry.
  • Alternative methods : If crystals are unstable, leverage NMR-based NOE correlations or computational modeling (DFT) .

Basic: What are the critical storage and stability considerations?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide group.
  • Moisture control : Use desiccants to avoid hydrolysis of the acetamide moiety.
  • Temperature : –20°C for long-term storage; avoid freeze-thaw cycles .

Advanced: How can computational methods elucidate binding mechanisms?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like GPCRs or kinases.
  • MD simulations : GROMACS simulations assess stability of ligand-target complexes over time.
  • QM/MM studies : Evaluate electronic interactions at the sulfonyl-acetamide interface .

Advanced: How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
  • Surfactants : Polysorbate-80 or Cremophor EL in formulation buffers .

Basic: What methods ensure purity and quantify impurities?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities.
  • GC-MS : Detects volatile byproducts from sulfonylation steps.
  • Reference standards : Compare retention times and spectra with authentic samples .

Advanced: How to elucidate reaction mechanisms for novel derivatives?

  • Isotopic labeling : 18^{18}O tracing in sulfonyl groups identifies hydrolysis pathways.
  • Kinetic studies : Monitor intermediates via time-resolved NMR or stopped-flow spectroscopy.
  • Computational modeling : Gaussian09 calculates transition states and activation energies for key steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.